molecular formula C17H15N3OS B7563800 3,4-dihydroquinolin-1(2H)-yl[5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone

3,4-dihydroquinolin-1(2H)-yl[5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone

Cat. No.: B7563800
M. Wt: 309.4 g/mol
InChI Key: NSQIZEFRVZFNDL-UHFFFAOYSA-N
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Description

3,4-Dihydroquinolin-1(2H)-yl[5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone is an organic compound combining a quinoline structure with a pyrazole ring and a thiophene unit. The integration of these three distinct molecular moieties suggests significant potential in various fields due to the unique chemical and physical properties each ring contributes.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of 3,4-Dihydroquinolin-1(2H)-yl[5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone typically involves multi-step synthetic pathways. The process begins with the construction of the quinoline ring, often derived from aniline derivatives. The pyrazole moiety is introduced via a condensation reaction involving hydrazine and an appropriate α,β-unsaturated ketone. Finally, the thiophene unit is integrated using standard thiophene synthesis reactions, such as the Gewald reaction.

Industrial Production Methods: : Scaling these reactions for industrial production requires optimization of yields and reaction conditions, often using catalysts and high-purity reagents. Advanced techniques, including continuous flow synthesis, may be employed to improve efficiency and reduce costs.

Types of Reactions

  • Oxidation: : this compound can undergo oxidative transformations, leading to the formation of quinolone derivatives.

  • Reduction: : Reduction of the compound, particularly at the quinoline ring, can yield tetrahydroquinoline analogs.

  • Substitution: : The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the thiophene and pyrazole rings.

Common Reagents and Conditions

  • Oxidation: : Strong oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

  • Substitution: : Halogenation using N-bromosuccinimide (NBS) or nucleophiles such as amines and alcohols.

Major Products: : Oxidation generally leads to more rigid and planar structures, while reduction produces more flexible molecules. Substitution reactions can introduce various functional groups, significantly altering the compound's properties.

Scientific Research Applications

3,4-Dihydroquinolin-1(2H)-yl[5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone finds applications across multiple fields due to its structural complexity:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Potentially serves as a scaffold for the development of bioactive compounds.

  • Medicine: : Research indicates potential pharmacological activities, including anti-inflammatory and anticancer properties.

  • Industry: : Utilized in the development of advanced materials and as a component in the synthesis of dyes and pigments.

Mechanism of Action

The biological activity of 3,4-Dihydroquinolin-1(2H)-yl[5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone involves interactions with specific molecular targets:

  • Molecular Targets: : The compound can bind to various enzymes and receptors, modulating their activity.

  • Pathways Involved: : It may influence pathways related to inflammation and cell proliferation, though precise mechanisms remain under investigation.

Comparison with Similar Compounds

Compared to similar compounds, 3,4-Dihydroquinolin-1(2H)-yl[5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone stands out due to the unique combination of quinoline, pyrazole, and thiophene rings:

  • Similar Compounds: : Quinoline derivatives, pyrazole-containing molecules, thiophene-based compounds.

  • Uniqueness: : The integration of these three distinct structures within a single molecule provides unique electronic and steric properties, potentially enhancing its bioactivity and utility in material science.

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c21-17(14-11-13(18-19-14)16-8-4-10-22-16)20-9-3-6-12-5-1-2-7-15(12)20/h1-2,4-5,7-8,10-11H,3,6,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQIZEFRVZFNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=NNC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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